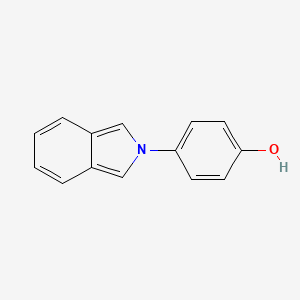
4-Isoindol-2-ylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isoindol-2-ylphenol is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds that consist of a benzene ring fused with a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isoindol-2-ylphenol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted anilines with appropriate reagents. For instance, the reaction of ortho-aminophenol with a suitable aldehyde or ketone under acidic conditions can lead to the formation of this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the isoindole ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction parameters would be carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions: 4-Isoindol-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The isoindole ring can be reduced to form isoindoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindole derivatives.
科学研究应用
4-Isoindol-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Isoindol-2-ylphenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The phenol group can form hydrogen bonds with amino acid residues, while the isoindole ring can engage in π-π interactions with aromatic residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.
相似化合物的比较
Isoindole: The parent compound without the phenol group.
Isoindoline: The reduced form of isoindole.
Indole: A similar heterocyclic compound with a different ring structure.
Uniqueness: 4-Isoindol-2-ylphenol is unique due to the presence of both the isoindole and phenol functionalities. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. The phenol group enhances its ability to participate in hydrogen bonding and other interactions, while the isoindole ring provides a stable and versatile scaffold for further modifications.
属性
分子式 |
C14H11NO |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
4-isoindol-2-ylphenol |
InChI |
InChI=1S/C14H11NO/c16-14-7-5-13(6-8-14)15-9-11-3-1-2-4-12(11)10-15/h1-10,16H |
InChI 键 |
KBWMYBGKKUWPSN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CN(C=C2C=C1)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















